7-(4-Ethoxyphenyl)-7-oxoheptanoic acid
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Description
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, also known as 7-EPO, is a carboxylic acid with a molecular formula of C9H14O4. It is a colorless, odorless, and water-soluble compound. 7-EPO is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and other compounds. Its versatile properties make it an important chemical in a wide range of industries.
Scientific Research Applications
Synthesis and Antiproliferative Activity
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid has been used in the synthesis of compounds with potential antiproliferative activity. For instance, derivatives of this compound have been synthesized and demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).
Key Intermediate in Synthesis
This compound serves as a key intermediate in various synthetic processes. For example, it has been utilized in the synthesis of prostaglandins and other complex molecules. Its role as an intermediate in the synthesis of methyl 7-oxoheptanoate, a critical component for prostaglandins, highlights its significance in pharmaceutical synthesis (Ballini & Petrini, 1984).
Applications in Organic Chemistry
In organic chemistry, 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is involved in various chemical reactions and syntheses. It has been a part of studies aiming to synthesize novel compounds, demonstrating its versatility as a chemical reagent (Takeda, Amano, & Tsuboi, 1977).
Monitoring and Analysis in Chemistry
The compound is also important in the monitoring and analytical aspects of chemical synthesis. For instance, gas chromatography has been employed to monitor its conversion from cycloheptanone, indicating its role in chemical analysis and quality control in synthesis processes (Wakharkar et al., 1994).
Role in Improved Synthesis Processes
There have been studies focusing on improving and simplifying the synthesis of compounds like methyl or ethyl 7-oxoheptanoate, showcasing how modifications in the synthesis pathway can enhance yield and efficiency, with 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid playing a crucial role (Ballini, Marcantoni, & Petrini, 1991).
properties
IUPAC Name |
7-(4-ethoxyphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIVRGEMAKQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645439 |
Source
|
Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898791-69-0 |
Source
|
Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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